molecular formula C13H19FN2O B253681 N'-(2-fluorophenyl)-N,N-diisopropylurea

N'-(2-fluorophenyl)-N,N-diisopropylurea

Cat. No.: B253681
M. Wt: 238.3 g/mol
InChI Key: WKJVOCAFBBVLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-Fluorophenyl)-N,N-diisopropylurea is a substituted urea derivative characterized by diisopropyl groups on the urea nitrogen and a 2-fluorophenyl substituent on the adjacent nitrogen. This compound’s structure combines steric bulk from the branched isopropyl groups with the electron-withdrawing fluorine atom in the ortho position of the aromatic ring.

Properties

Molecular Formula

C13H19FN2O

Molecular Weight

238.3 g/mol

IUPAC Name

3-(2-fluorophenyl)-1,1-di(propan-2-yl)urea

InChI

InChI=1S/C13H19FN2O/c1-9(2)16(10(3)4)13(17)15-12-8-6-5-7-11(12)14/h5-10H,1-4H3,(H,15,17)

InChI Key

WKJVOCAFBBVLKA-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)NC1=CC=CC=C1F

Canonical SMILES

CC(C)N(C(C)C)C(=O)NC1=CC=CC=C1F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences between N'-(2-fluorophenyl)-N,N-diisopropylurea and related urea derivatives:

Compound Name Substituents on Urea Nitrogens Molecular Weight (g/mol) Key Features Reference
This compound N,N-diisopropyl; N'-(2-fluorophenyl) 254.31 (calc.) Ortho-fluorine; branched alkyl groups
N,N-Diisopropylurea (DIU) N,N-diisopropyl; N'-H 172.27 Lacks aromatic substituent; simpler structure
Isoproturon N,N-dimethyl; N'-(4-isopropylphenyl) 206.29 Para-isopropylphenyl; dimethyl groups
N'-Phenyl-N,N-dipropylurea N,N-dipropyl; N'-phenyl 220.31 Linear propyl groups; unsubstituted phenyl
Fenuron N,N-dimethyl; N'-phenyl 164.20 Basic urea structure; no fluorine or branching

Key Observations :

  • Substituent Position : The ortho-fluorine in the target compound introduces steric hindrance and electronic effects distinct from para-substituted analogs like isoproturon. This may alter binding affinity in biological systems or solubility .
  • Fluorine Impact : The electronegative fluorine atom could increase metabolic stability or influence dipole-dipole interactions in molecular recognition, a feature absent in DIU and fenuron .
Purification Challenges
  • The 2-fluorophenyl group’s polarity and steric demands may necessitate specialized purification techniques, as seen in DIU’s solvent-dependent elution behavior .

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